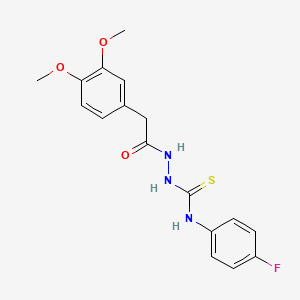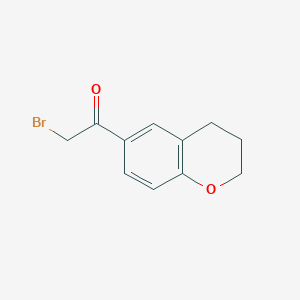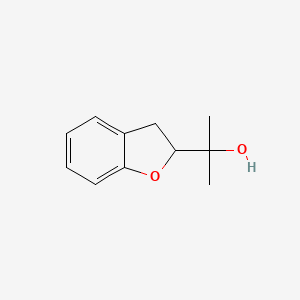
2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol typically involves the cyclization of 2-phenoxyethanol in the presence of a catalyst such as zinc chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the benzofuran ring. The intermediate product is then subjected to further reactions to introduce the propanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions: 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols.
科学研究应用
2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications.
作用机制
The mechanism of action of 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol involves its interaction with specific molecular targets. The benzofuran ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The propanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
2,3-Dihydrobenzofuran: A simpler structure without the propanol group, used in similar applications.
2-Phenoxyethanol: An intermediate in the synthesis of benzofuran derivatives.
Benzofuran: The parent compound with diverse biological activities.
Uniqueness: 2-(2,3-Dihydrobenzofuran-2-yl)propan-2-ol is unique due to the presence of both the benzofuran ring and the propanol group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1-benzofuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C11H14O2/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-6,10,12H,7H2,1-2H3 |
InChI 键 |
XRGGMNHLIHECIR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CC2=CC=CC=C2O1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
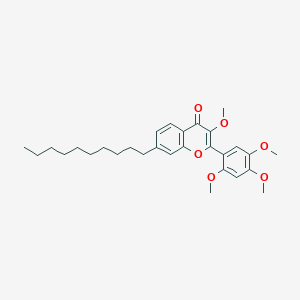
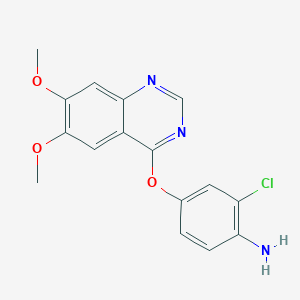
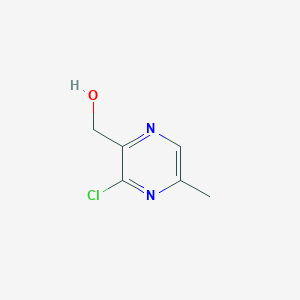
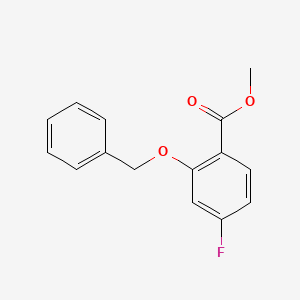
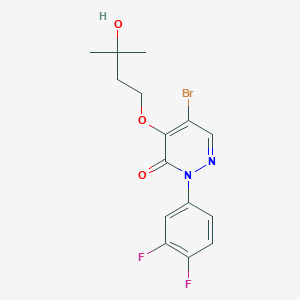
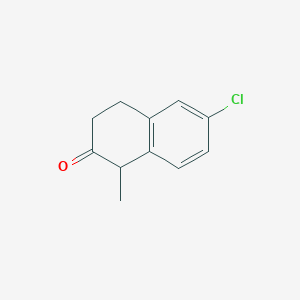

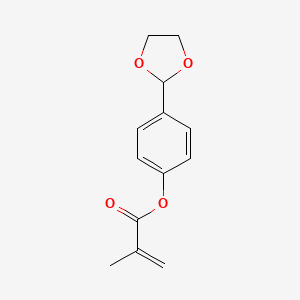
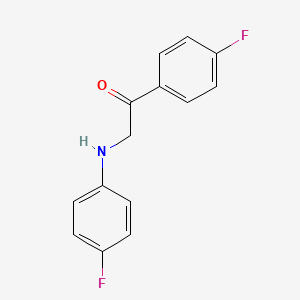
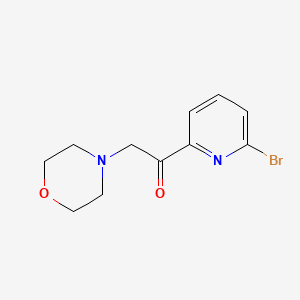
![3-[[3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]propanoic acid](/img/structure/B8598410.png)
![5-bromo-4-(3-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8598412.png)
